Imagabalin, also known as PD0332334 and PF-00195889, is a drug which acts as a ligand for the α2δ subunit of the voltage-dependent calcium channel, with some selectivity for the α2δ1 subunit over α2δ2. Imagabalin has demonstrated preclinical efficacy of anxiolytic, analgesic, hypnotic, and anticonvulsant-like activity and is currently in phase III clinical trials for the treatment of generalized anxiety disorder.
Related Compounds
(3S,5R)-ethyl 3-amino-5-methyloctanoate
Compound Description: (3S,5R)-ethyl 3-amino-5-methyloctanoate is a key intermediate in the synthesis of Imagabalin. []
Relevance: This compound is a direct precursor to Imagabalin and shares a very similar structure. The only difference is the presence of an ethyl ester group in (3S,5R)-ethyl 3-amino-5-methyloctanoate, which is hydrolyzed to the carboxylic acid in Imagabalin. []
(R)-ethyl 5-methyl 3-oxooctanoate
Compound Description: (R)-ethyl 5-methyl 3-oxooctanoate serves as the substrate for the enzymatic transamination reaction catalyzed by Vibrio fluvialis aminotransferase (Vfat) in the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate of Imagabalin. []
Relevance: This β-ketoester is structurally analogous to the corresponding portion of (3S,5R)-ethyl 3-amino-5-methyloctanoate and undergoes transamination to introduce the amino group present in Imagabalin. []
Z:E-enamides 7
Compound Description: Z:E-enamides 7 represent a mixture of geometric isomers that serve as crucial intermediates in the multikilogram synthesis of Imagabalin hydrochloride. [] While the specific structure of these enamides is not provided in the abstract, they are derived from a two-step telescoped process and are subsequently used in the asymmetric hydrogenation step. []
Relevance: These enamides are directly used in the synthesis of Imagabalin and likely contain the core structure of the final compound. The asymmetric hydrogenation of these intermediates is a key step in setting the stereochemistry of the (3S)-stereocenter found in Imagabalin. []
Rhodium-trichickenfootphos catalyst 8
Compound Description: This compound is a chiral catalyst used in the asymmetric hydrogenation of Z:E-enamides 7 to produce the desired (3S)-stereoisomer of the Imagabalin precursor. []
Relevance: While not structurally related to Imagabalin, this catalyst is essential for its synthesis, as it controls the crucial stereochemical outcome of a key step. []
3-Methylpentanoic acid
Compound Description: This compound is a structural analog of (R)-3-methylhexanoic acid and has been used to study the mechanism of the reaction with Meldrum's acid, a reaction relevant to the synthesis of Imagabalin. []
Relevance: Though not directly used in the synthesis of Imagabalin, the study of its reaction with Meldrum's acid provides insight into the mechanism of analogous reactions employed in the synthesis of Imagabalin using (R)-3-methylhexanoic acid as a starting material. []
3-Methylpentanoic anhydride
Compound Description: This compound is a dimer anhydride identified as a productive intermediate in the reaction of 3-methylpentanoic acid with Meldrum's acid. []
Relevance: While not directly observed in the synthesis of Imagabalin, the identification of this intermediate in the analogous reaction with 3-methylpentanoic acid provides mechanistic insight into the likely intermediates involved in the synthesis of Imagabalin. []
3-Methylpentanoyl chloride
Compound Description: This compound is an acyl chloride identified as a potential intermediate in the reaction of 3-methylpentanoic acid with Meldrum's acid. []
Relevance: Although not directly observed in the synthesis of Imagabalin, its presence in the analogous reaction with 3-methylpentanoic acid suggests that a similar acyl chloride intermediate might be involved in the synthesis of Imagabalin. []
(R)-3-methylhexanoic acid
Compound Description: (R)-3-methylhexanoic acid is used as a starting material in an efficient two-step synthesis of Imagabalin hydrochloride. []
Relevance: This carboxylic acid provides the main carbon framework for Imagabalin. The stereochemistry of the R-enantiomer is carried through the synthesis to the final product. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Imagabalin hydrochloride is a ligand of the voltage-dependent calcium channel (VDCC). It targets the α2δ subunit, showing some selectivity for the α2δ1 subunit over α2δ2.
Peroxisome proliferator-activated receptor (PPAR) γ is a nuclear receptor that, when activated, regulates fatty acid storage and glucose metabolism. The best known class of PPARγ ligands are the thiazolidinediones, including troglitazone and rosiglitazone. GW 1929 is a non-thiazolidinedione activator of PPARγ that binds with a Ki value of 1.4 nM, with greater than 1,000-fold selectivity over other PPAR subtypes. It has anti-hyperglycemic and anti-hyperlipidemic activity when given orally in mouse and rat models of type 2 diabetes. Both in vitro and in vivo effects of GW 1929 on PPARγ greatly exceed those produced by troglitazone. In addition, GW 1929 has neuroprotective effects in global cerebral ischemic-reperfusion injury that are related to reduced inflammation and apoptotic DNA fragmentation. Potent and subtype-selective (>1000-fold) PPARgamma agonist. Angiogenesis and apoptosis inhibitor. Anti-inflammatory. Anti-hyperglycemic and anti-hyperlipidemic agent. GW1929 is an antidiabetic; the glucose-lowering effect in rats is 100-fold more potent than that of troglitazone. GW-1929 is a potent and selective PPAR-γ agonist that binds with a Ki value of 1.4 nM, with greater than 1,000-fold selectivity over other PPAR subtypes. GW1929 inhibits α7 nAChR expression through PPARγ-independent activation of p38 MAPK and inactivation of PI3-K/mTOR: The role of Egr-1. GW1929 ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation.
GPR40 (free fatty acid receptor 1; FFAR1) is a G protein-coupled receptor (GPCR) that is activated by saturated and unsaturated long chain fatty acids. It is thought to play a role in the potentiation of insulin secretion by fatty acids in a glucose-sensitive manner. GW 1100 is a selective antagonist of GPR40-mediated Ca2+ elevations in HEK293 cells stimulated by GW 9508 (an agonist of both GPR40 and GPR120 (FFAR4), another GPCR activated by long chain fatty acids) or linoleic acid with a pIC50 value equal to 5.99. However at concentrations up to 10 μM, GW 1100 has no effect on GPR120-mediated stimulation of intracellular Ca2+ release induced by either GW 9508 or linoleic acid. In the MIN6 mouse insulinoma cell line, 1 μM GW 1100 inhibits the potentiating effects of GW 9508 and linoleic acid on glucose-stimulated insulin secretion. GW1100 is a a selective antagonist of GPR40.
GW0742 is an artificial, potent and selective PPAR agonist. These transcription factors are ligand-dependent and involved in various bodily processes, like energy homeostasis and inflammation. GW0742 is not a brand new SARM; however, like Cardarine, it is part of the category of PPAR delta antagonists.
The transcription factor peroxisome proliferator-activated receptor d (PPARd) is a member of the superfamily of nuclear hormone receptors and is implicated in lipid metabolism and the regulation of genes with potential roles in neurotoxicity. GW 0742 is a highly selective PPARd antagonist (EC50 = 1.1 millimoles), which exhibits a 1,000-fold increase in selectivity over different human PPAR subtypes.1 GW 0742 demonstrates the ability to protect neurons in response to low KCl levels, which causes death in cerebellar granule neuron cells. Despite the observed neuroprotective qualities, extended (48h) exposure to GW 0742 resulted in significant intrinsic toxicities. The cell death was found to be apoptotic by the TUNEL test.
Uses of GW0742
Reduces Inflammation in the Gut. Numerous people are suffering from inflammation of the gut. Getting some relief is sure to be lifesaving. Studies have proven that GW0742 effectively contributes to reducing inflammation within the heart.
Improves Lipid Profile. Just as Cardarine GW0742, GW0742 has demonstrated that even when used in tiny doses, it can enhance the metabolism of lipids within the heart.
Rapid fat Loss. The medication significantly boosts fat metabolism and allows your body to cut down fat at a rapid rate.
The drug also enhances the muscle's oxidative capacity, thus increasing stamina.
Reduced Total Cholesterol
GW-0742 may reduce total cholesterol levels throughout the body. Animal research has shown that it accomplishes this by blocking cholesterol transport in the intestines by lowering cholesterol absorption. In the end, most of the cholesterol is removed from the body. This impact has been compared to the prescription medication Ezetimibe, prescribed to reduce blood cholesterol levels and specific lipid-related abnormalities.
Pharmacodynamics of GW0742
GW0742 functions just like any PPAR delta agonist available. It has two main tasks turning fat into energy sources and enhancing the oxidative capacity that we have in our muscles. It is a mixed PPAR-B antagonist based on the dosage. It exhibits weak activity on a variety of nuclear receptors, too. It is antagonistic to androgen receptors as well as VDR. Simulations of in-silico models suggest that it can affect thyroid hormone receptors.
In vitro
The GW0742 activity assay shows the hPPARa, hp para, and Sheppard that have EC50 of 1.1 2 mM, 1 nM and one mM, respectively, in a cell-based transactivation test. GW0742 (0.2 millimetres and 1 million mM) significantly increases the reporter activity of PPARb/d within N/TERT-1 Keratinocytes. GW0742 (1 million) is associated with significant inhibition in the number of keratinocytes from N/TERT-1. GW0742 (1 millimol) causes an improvement in the number of cells that are in the G1 stage and decreases the number of cells that are in the S phase. GW0742 (1 1 mM) results in a significant increase in the mRNA that encodes ADRP, a well-known target gene of PPARb/d in keratinocytes of N/TERT-1 and mouse primary Keratinocytes. GW0742 (1 millimole) causes a significant reduction in the phosphorylation level of the retinoblastoma (Rb) as well as a lower level of p42/44ERK on N/TERT-1 cells. GW0742 (1 mg) results in a rise in the mRNA, which encodes several markers of the termination process, such as the TG-I gene, SPR1A K10, and involucrin. At 100 mM, GW0742 produces significant reductions in the death of neuronal cells caused by low-KCl in cerebellar neuron granules. At 100 mM, GW0742 causes an increase in cell death, as determined through LDH releases after 48 hours of incubation. The 100 mM concentration of GW0742 causes an accentuated increase in cJun expression after the age of 6 in cerebellar neuron culture. GW0742 at 100mM enhances PPARa-mediated transcription dependent on having 1.5 percent BSA in MCF-7 cells.
In vivo
GW0742 (10 mg/kg) is believed to stimulate reverse cholesterol transportation in mice C57BL6/J. The GW0742 (10 mg/kg) enhances the excretion of HDLderived cholesterol feces, despite having no impact on HDL cholesterol catabolism among C57BL6/J mice. GW0742 reduces NPC1L1 gene expression within the small intestines of mice. The GW0742 (30 mg/kg) is administered before the activation of LPS-mediated pulmonary inflammation and is associated with a significant reduction in leukocytes' influx into the pulmonary space of Male BALB/c Mice. GW0742 (30 mg/kg) dramatically reduces levels of mRNA and protein levels of pro-inflammatory cytokines such as IL-6, IL-1beta, and TNFalpha within the Bronchial alveolar fluid of mice.
Derivatives of GW0742
Different derivatives from GW0742 and the core structure have been created. One of the compounds is composed of a thiazole ring replaced by an oxazole ring that blocked VDR-mediated transcription and has an IC50 of 666 nM. Other new analogs that are more powerful than GWO742 with less toxicity have also been created.
Research direction of GW0742
GW0742 has been proven to reduce the severity of pancreatitis induced by experimental methods in mice.
GW0742 also reduces hypertension in obesity-induced diet mice.
GW0742 is being investigated as a potential anti-diabetic medication as well.
GW0742 is an anti-inflammatory drug and also anti-inflammatory.